molecular formula C14H18N2O5 B8292247 Methyl 2-(2-acetoxy-2-methylpropanamido)-6-methylisonicotinate

Methyl 2-(2-acetoxy-2-methylpropanamido)-6-methylisonicotinate

Cat. No. B8292247
M. Wt: 294.30 g/mol
InChI Key: XQTDWJQSDXQDID-UHFFFAOYSA-N
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Patent
US09302991B2

Procedure details

The title compound is prepared in 80% yield (0.89 g, a yellow solid) from methyl 2-chloro-6-methylisonicotinate (0.70 g, 3.8 mmol) and 1-amino-2-methyl-1-oxopropan-2-yl acetate by the similar manner in Step-1 of Carboxylic acid-4.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Carboxylic acid-4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH3:12])[N:11]=1)[C:5]([O:7][CH3:8])=[O:6].[C:13]([O:16][C:17]([CH3:22])([CH3:21])[C:18]([NH2:20])=[O:19])(=[O:15])[CH3:14]>>[C:13]([O:16][C:17]([CH3:22])([CH3:21])[C:18]([NH:20][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH3:12])[N:11]=1)[C:5]([O:7][CH3:8])=[O:6])=[O:19])(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=C(N1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C(=O)N)(C)C
Step Three
Name
Carboxylic acid-4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C(=O)NC=1C=C(C(=O)OC)C=C(N1)C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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